29-Nor-20-oxolupeol

Neuroinflammation Microglia Nitric Oxide Synthase

Sourcing 29-Nor-20-oxolupeol (CAS 19891-85-1) with verified structural integrity is critical. Unlike generic lupane triterpenoids, its unique C-30 demethylation and C-20 ketone (XLogP3 7.9) ensure distinct bioactivity, including documented NO inhibition in microglial cells (IC50 44.21 µM). This ≥98% HPLC-pure reference standard guarantees reproducible analytical and pharmacological results, making it the preferred choice for research supply chains.

Molecular Formula C29H48O2
Molecular Weight 428.7 g/mol
CAS No. 19891-85-1
Cat. No. B1162554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name29-Nor-20-oxolupeol
CAS19891-85-1
Molecular FormulaC29H48O2
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C
InChIInChI=1S/C29H48O2/c1-18(30)19-10-13-26(4)16-17-28(6)20(24(19)26)8-9-22-27(5)14-12-23(31)25(2,3)21(27)11-15-29(22,28)7/h19-24,31H,8-17H2,1-7H3/t19-,20+,21-,22+,23-,24+,26+,27-,28+,29+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





29-Nor-20-oxolupeol (CAS 19891-85-1): A Distinct Nor-Lupane Triterpenoid for Neuroinflammation Research


29-Nor-20-oxolupeol (3β-hydroxy-30-norlupan-20-one) is a pentacyclic triterpenoid of the lupane class, characterized by the absence of a methyl group at C-20 and the presence of a ketone functionality at this position, distinguishing it from the parent lupeol structure [1]. This naturally occurring compound has been isolated from various plant sources, including Impatiens balsamina and Anogeissus rivularis, and is supplied as a high-purity reference standard for in vitro and in vivo studies .

The Pitfalls of Generic Substitution: Why Lupeol and Betulinic Acid Are Not Interchangeable with 29-Nor-20-oxolupeol


While lupeol and betulinic acid are widely studied lupane triterpenoids with anti-inflammatory potential, their direct substitution for 29-Nor-20-oxolupeol is scientifically unsound due to significant differences in potency, target engagement, and cytotoxicity profiles. For example, lupeol exhibits markedly weaker NO inhibition in microglial cells [1], and betulinic acid induces significant cytotoxicity at similar concentrations [2]. These quantitative divergences, detailed below, underscore that the unique nor-lupane oxidation state of 29-Nor-20-oxolupeol confers a distinct biological fingerprint that cannot be replicated by its more common in-class analogs.

Quantitative Differentiation of 29-Nor-20-oxolupeol: A Data-Driven Guide for Scientific Selection


Superior Inhibition of LPS-Induced Nitric Oxide in Microglial BV-2 Cells Compared to Lupeol

In a direct, cross-study comparable assay, 29-Nor-20-oxolupeol demonstrates a >2-fold improvement in inhibiting LPS-induced nitric oxide (NO) production in murine BV-2 microglial cells relative to the parent compound lupeol [1]. This assay is a standard model for evaluating anti-neuroinflammatory potential .

Neuroinflammation Microglia Nitric Oxide Synthase

Favorable Therapeutic Window: Anti-Neuroinflammatory Activity at Non-Cytotoxic Concentrations

29-Nor-20-oxolupeol exhibits a clear separation between its anti-neuroinflammatory activity and its cytotoxicity. While it inhibits NO production in BV-2 cells with an IC50 of 44.21 µM [1], it shows no significant cytotoxicity against this cell line at or near this concentration . In contrast, the structurally related betulinic acid is potently cytotoxic to BV-2 cells with an IC50 of approximately 2.0 µM [2], making it unsuitable for studying NO modulation without confounding cell death.

Drug Safety Therapeutic Index Cytotoxicity

Broad-Spectrum Low Cytotoxicity Profile Across Human Cancer Cell Lines

In a standardized cytotoxicity panel against human cancer cell lines, 29-Nor-20-oxolupeol exhibits very weak to no activity (IC50 > 10 µM), confirming its non-cytotoxic nature at concentrations relevant for its anti-inflammatory and other bioactivities . This is a key differentiator from other lupane triterpenoids like betulinic acid, which are being investigated as cytotoxic agents.

Cancer Research Cytotoxicity Screening Selectivity

Documented Growth Inhibitory Effects on HL-60 Leukemia Cells

While not as potent as cytotoxic agents like betulinic acid, 29-Nor-20-oxolupeol has demonstrated specific growth inhibitory effects on the human promyelocytic leukemia HL-60 cell line [1]. This activity, while not quantified with an IC50 in the primary literature, represents a distinct biological effect separate from its anti-inflammatory action and is not a universal feature of all lupane triterpenoids.

Leukemia Cell Growth Inhibition Natural Products

Recommended Research and Industrial Applications for 29-Nor-20-oxolupeol Based on Quantitative Evidence


In Vitro Studies of Microglial Neuroinflammation and NO Signaling

29-Nor-20-oxolupeol is the preferred choice over lupeol for in vitro investigations of LPS-induced NO production in microglial cell models (e.g., BV-2). Its >2-fold higher potency (IC50 = 44.21 µM vs. >100 µM for lupeol) allows for robust inhibition of NO at lower concentrations, minimizing potential off-target effects and providing a stronger assay window for mechanistic studies [1].

Functional Assays Requiring a Non-Cytotoxic Triterpenoid Control or Tool Compound

Researchers requiring a lupane-skeleton triterpenoid for functional assays (e.g., NF-κB activation, cytokine release) where cell viability must be preserved should select 29-Nor-20-oxolupeol. Its favorable cytotoxicity profile (IC50 > 10 µM on multiple cancer cell lines and lack of acute toxicity on BV-2 cells at active concentrations) makes it a superior control or tool compared to the potently cytotoxic betulinic acid .

Reference Standard for Analytical Method Development and Natural Product Chemistry

Given its well-defined structure and availability as a high-purity (>98%) standard , 29-Nor-20-oxolupeol is ideally suited as a reference compound for the isolation, identification, and quantification of nor-lupane triterpenoids from plant extracts using HPLC, LC-MS, and NMR techniques. Its distinct chromatographic and spectral properties aid in the dereplication of complex natural product mixtures.

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